5-[(4-BENZYLPIPERAZIN-1-YL)SULFONYL]-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE
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Overview
Description
5-[(4-BENZYLPIPERAZIN-1-YL)SULFONYL]-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a benzyl group and a sulfonyl group, attached to a dihydropyrimidinone core. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BENZYLPIPERAZIN-1-YL)SULFONYL]-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting with the preparation of the piperazine derivative. The benzylpiperazine can be synthesized by reacting piperazine with benzyl chloride under basic conditions. The resulting benzylpiperazine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
The dihydropyrimidinone core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The final step involves coupling the benzylpiperazine-sulfonyl derivative with the dihydropyrimidinone core under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Biginelli reaction and the coupling step, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-BENZYLPIPERAZIN-1-YL)SULFONYL]-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles in the presence of a base such as triethylamine in an appropriate solvent like acetonitrile.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[(4-BENZYLPIPERAZIN-1-YL)SULFONYL]-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit key enzymes in the cell cycle, thereby preventing cell proliferation and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-[(4-ARYLSULFONYL)PIPERAZIN-1-YL]-2-PHENYLOXAZOLES: These compounds share the piperazine and sulfonyl functional groups but differ in the core structure.
5-(4-PIPERAZIN-1-YL)-2-ARYLOXAZOLES: These compounds have a similar piperazine ring but lack the sulfonyl group.
Uniqueness
5-[(4-BENZYLPIPERAZIN-1-YL)SULFONYL]-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to the combination of its functional groups and core structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-benzylpiperazin-1-yl)sulfonyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c20-14-13(10-16-15(21)17-14)24(22,23)19-8-6-18(7-9-19)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H2,16,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIPJAAIDNNTIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CNC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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